![molecular formula C23H23N3O4 B11021488 N-(1H-indol-6-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021488.png)

N-(1H-indol-6-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

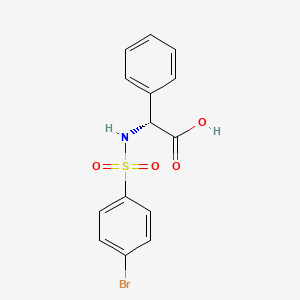

- The mechanism of action involves blocking arachidonate binding, competitively inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). This results in analgesic and anti-inflammatory effects.

- COX-1 and COX-2 are catalysts in the conversion of arachidonic acid to prostaglandin G, the initial step in the synthesis of prostaglandins and thromboxanes involved in rapid physiological responses .

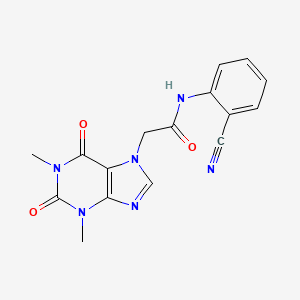

Naproxen: (Figure 1) is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to treat pain, menstrual cramps, and inflammatory conditions like rheumatoid arthritis. It was introduced in 1976.

Figure 1. Structural formula of naproxen.

Preparation Methods

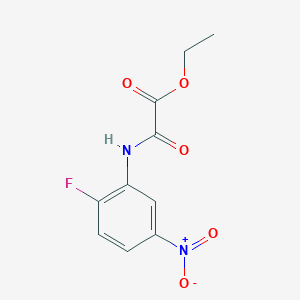

- The title compound can be synthesized via a straightforward method: the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines. DCC is commonly used for preparing esters, amides, or anhydrides .

Chemical Reactions Analysis

- The compound may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions depend on the specific reaction type.

- Major products formed from these reactions would vary based on the reaction conditions and substituents.

Scientific Research Applications

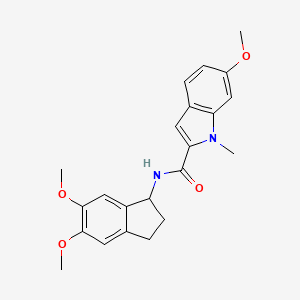

- Tryptamine derivatives play essential roles in the central nervous system, regulating processes like sleep, cognition, memory, and behavior.

- Combining tryptamine and naproxen could yield a hybrid molecule with potential anti-inflammatory properties .

Tryptamine: , a biogenic amine, naturally occurs in plants, animals, and microorganisms. It’s a metabolite of tryptophan.

Mechanism of Action

- The exact mechanism by which this compound exerts its effects remains to be fully elucidated.

- Further research is needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

- Unfortunately, specific similar compounds were not mentioned in the available literature.

- exploring related structures and their properties could highlight the uniqueness of this compound.

Properties

Molecular Formula |

C23H23N3O4 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-1,3-dioxo-2-(3-propan-2-yloxypropyl)isoindole-5-carboxamide |

InChI |

InChI=1S/C23H23N3O4/c1-14(2)30-11-3-10-26-22(28)18-7-5-16(12-19(18)23(26)29)21(27)25-17-6-4-15-8-9-24-20(15)13-17/h4-9,12-14,24H,3,10-11H2,1-2H3,(H,25,27) |

InChI Key |

JTEYMLNDPVQZCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate](/img/structure/B11021425.png)

![Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate](/img/structure/B11021433.png)

![N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11021439.png)

![2-chloro-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11021441.png)

![Diethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate](/img/structure/B11021448.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11021459.png)